
In-Depth Technical Guide: Characterization of
CAS Number 54623-25-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,5-Tri-O-benzyl-D-ribofuranose

Cat. No.: B189626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical compound identified

by CAS number 54623-25-5, scientifically known as 2,3,5-Tri-O-benzyl-D-ribose. This molecule

is a key intermediate in synthetic organic chemistry, particularly in the fields of nucleoside

synthesis and carbohydrate chemistry. Its strategic use of benzyl protecting groups makes it a

valuable building block for the synthesis of complex biologically active molecules, including

antiviral agents. This guide will cover its physicochemical properties, synthesis, analytical

characterization, and known biological activities, presenting data in a clear and accessible

format for researchers and drug development professionals.

Physicochemical Properties
2,3,5-Tri-O-benzyl-D-ribose is a crystalline solid at room temperature. The benzyl groups impart

significant lipophilicity, rendering it soluble in many common organic solvents and sparingly

soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3,5-Tri-O-benzyl-D-ribose
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Property Value Source

CAS Number 54623-25-5 N/A

Molecular Formula C₂₆H₂₈O₅ N/A

Molecular Weight 420.5 g/mol N/A

IUPAC Name
(2R,3R,4R)-4-hydroxy-2,3,5-

tris(phenylmethoxy)pentanal
N/A

Synonyms
2,3,5-Tri-O-benzyl-D-

ribofuranose
N/A

Appearance White to off-white solid N/A

Melting Point 63-65 °C N/A

Boiling Point 591.5±50.0 °C (Predicted) N/A

Density 1.175±0.06 g/cm³ (Predicted) N/A

Optical Rotation
[α]²⁰/D +19.5±2°, c=1 in

chloroform
N/A

Solubility

Soluble in dichloromethane,

chloroform, ethyl acetate.

Sparingly soluble in water.

N/A

Synthesis
The primary route for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose involves the selective

protection of the hydroxyl groups of D-ribose using benzyl halides.

General Synthetic Workflow
The synthesis is typically carried out in a multi-step process starting from D-ribose. The general

workflow is depicted in the diagram below.

D-Ribose Protection of Hydroxyl Groups
(e.g., Benzyl Bromide, NaH, DMF) 2,3,5-Tri-O-benzyl-D-ribose Purification

(e.g., Column Chromatography) Pure 2,3,5-Tri-O-benzyl-D-ribose

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,3,5-Tri-O-benzyl-D-ribose.

Experimental Protocol: Benzylation of D-Ribose
This protocol is a generalized procedure based on common organic synthesis techniques for

benzylation of sugar hydroxyls.

Materials:

D-Ribose

Sodium hydride (NaH), 60% dispersion in mineral oil

Benzyl bromide (BnBr)

Anhydrous N,N-Dimethylformamide (DMF)

Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

A flame-dried round-bottom flask is charged with D-ribose and anhydrous DMF under an

inert atmosphere (e.g., Argon or Nitrogen).

The solution is cooled to 0 °C in an ice bath.
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Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at

0 °C until the evolution of hydrogen gas ceases.

(Optional) A catalytic amount of TBAI is added.

Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

After the addition is complete, the reaction is allowed to warm to room temperature and

stirred for 12-24 hours.

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the

starting material.

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

The mixture is diluted with dichloromethane and washed sequentially with water, saturated

aqueous NaHCO₃ solution, and brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure.

The crude product is purified by silica gel column chromatography using a gradient of

hexane and ethyl acetate as the eluent to yield pure 2,3,5-Tri-O-benzyl-D-ribose.

Analytical Characterization
The identity and purity of 2,3,5-Tri-O-benzyl-D-ribose are confirmed by a combination of

spectroscopic and chromatographic techniques.

Table 2: Analytical Characterization Data
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Technique Description

¹H NMR

The proton NMR spectrum will show

characteristic signals for the anomeric proton,

the protons of the ribose ring, the benzylic

protons, and the aromatic protons of the benzyl

groups.

¹³C NMR

The carbon NMR spectrum will display distinct

signals for the carbons of the ribose core and

the benzyl protecting groups.

FT-IR

The infrared spectrum will exhibit characteristic

absorption bands for O-H stretching (from the

free hydroxyl group), C-H stretching (aromatic

and aliphatic), and C-O stretching.

Mass Spec.
Mass spectrometry will confirm the molecular

weight of the compound.

HPLC

High-Performance Liquid Chromatography is

used to determine the purity of the compound. A

typical method would involve a reversed-phase

column with a mobile phase of acetonitrile and

water.

General Analytical Workflow
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Caption: Workflow for the analytical characterization of the compound.

Biological Activity and Mechanism of Action
2,3,5-Tri-O-benzyl-D-ribose is primarily utilized as a synthetic intermediate. However, it has

been shown to exhibit direct biological activity.

Antifungal Activity
2,3,5-Tri-O-benzyl-D-ribose has been identified as an inhibitor of chitin synthase in the fungus

Botrytis cinerea, a plant pathogen responsible for gray mold disease.[1]

Table 3: Biological Activity Data

Target Activity Value Organism

Chitin Synthase IC₅₀ 1.8 µM Botrytis cinerea[1]

Antifungal MIC 190 µM Botrytis cinerea[1]
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Mechanism of Action: Inhibition of Chitin Synthase
Chitin is an essential structural component of the fungal cell wall. Chitin synthases are the

enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. By inhibiting

this enzyme, 2,3,5-Tri-O-benzyl-D-ribose disrupts the integrity of the fungal cell wall, leading to

growth inhibition and cell death. This mechanism makes chitin synthase an attractive target for

the development of novel antifungal agents, as chitin is not present in plants or mammals.
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Caption: Proposed mechanism of action for antifungal activity.

Applications in Drug Development
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The primary application of 2,3,5-Tri-O-benzyl-D-ribose in drug development is its role as a key

intermediate in the synthesis of nucleoside analogues. The benzyl groups serve as effective

protecting groups for the hydroxyl moieties of the ribose sugar, allowing for selective

modifications at other positions.

Role in Remdesivir Synthesis
A notable example of its application is in the synthesis of Remdesivir, an antiviral drug used in

the treatment of COVID-19.[2][3] In the synthesis of Remdesivir, a derivative of 2,3,5-Tri-O-

benzyl-D-ribose, 2,3,5-tri-O-benzyl-D-ribonolactone, is used as a crucial starting material for

the construction of the modified nucleoside core.[2][3]

2,3,5-Tri-O-benzyl-D-ribose
(or derivative)
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Nucleobase Analogue

Protected Nucleoside
Intermediate Deprotection Phosphoramidation Remdesivir

Click to download full resolution via product page

Caption: Simplified role in the synthesis of Remdesivir.

Conclusion
2,3,5-Tri-O-benzyl-D-ribose (CAS 54623-25-5) is a versatile and valuable molecule for

chemical and pharmaceutical research. Its well-defined structure and the strategic placement of

benzyl protecting groups make it an essential building block for the synthesis of complex

carbohydrates and nucleoside analogues. Furthermore, its intrinsic antifungal activity as a

chitin synthase inhibitor highlights its potential for further investigation in the development of

novel therapeutic agents. This guide provides a foundational understanding of its key

characteristics to aid researchers in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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